Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with a fused bicyclic structure. It is known for its applications in various fields, including medicinal chemistry and material science. The compound’s unique structure makes it a valuable scaffold for the synthesis of various derivatives with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups and the ethyl ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)14-7-8(2)5-6-10(14)13-11/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBNLPXYIXURNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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